molecular formula C10H19N3 B13240580 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine

1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine

Cat. No.: B13240580
M. Wt: 181.28 g/mol
InChI Key: IWXUXEGPTQQSMS-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine, also known in research contexts as RIm13, is a designed polyimidazole derivative that functions as a potent inhibitor of the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) protein . The formation of the PCSK9/Low-Density Lipoprotein Receptor (LDLR) complex leads to the degradation of LDLR, which diminishes liver cells' capacity to capture blood-circulating LDL cholesterol (LDL-c) . By inhibiting the PCSK9/LDLR interaction, this compound promotes an increased population of LDLR on the hepatocyte membrane, resulting in augmented LDL-c clearance from the bloodstream . This mechanism provides a valuable therapeutic approach for the study of hypercholesterolemia and cardiovascular diseases. In biological assays, this compound has demonstrated potent PCSK9 inhibitory activity with an IC50 of 1.6 µM . It was developed through computational design strategies that optimized the shape complementarity between the ligand and the PCSK9 binding site, building upon the structure of simpler polyimidazole inhibitors . Furthermore, similar compounds in its class have shown a dual hypocholesterolemic activity by also complementarily inhibiting the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoAR), a key enzyme in cholesterol synthesis . This makes it a compelling candidate for researchers investigating multi-targeted strategies for managing cholesterol levels. Beyond its primary application in cholesterol metabolism research, PCSK9 inhibition is also being explored in other areas of cardiovascular homeostasis, including platelet reactivity and thrombus formation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine

InChI

InChI=1S/C10H19N3/c1-10(2,3)5-4-8(11)9-12-6-7-13-9/h6-8H,4-5,11H2,1-3H3,(H,12,13)

InChI Key

IWXUXEGPTQQSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C1=NC=CN1)N

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally involves two major stages:

This can be achieved either by direct substitution on a preformed imidazole or by building the imidazole ring in the presence of the amine side chain precursor.

Van Leusen Three-Component Reaction (vL-3CR) Method

A prominent synthetic route reported in recent literature utilizes the van Leusen three-component reaction (vL-3CR), which is a base-induced condensation involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form disubstituted imidazoles in a single step.

Key steps:

  • Precondensation:

    • The aldehyde (e.g., 2-naphthaldehyde as a model for aromatic aldehydes) is reacted with 4,4-dimethylpentan-1-amine at 70 °C for 2 hours to form an imine intermediate.
  • Addition of TosMIC and base:

    • TosMIC and potassium carbonate (K2CO3) are added to the reaction mixture to induce cyclization and formation of the imidazole ring.
  • Post-synthetic modifications:

    • The imidazole derivatives can be further functionalized by lithiation (using n-butyllithium) followed by formylation with dimethylformamide (DMF) to introduce aldehyde groups or other substituents.
  • Purification:

    • Products are purified by flash chromatography using solvent mixtures such as dichloromethane/ethyl acetate.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Imine formation 4,4-Dimethylpentan-1-amine, aldehyde, 70 °C, 2 h - In situ intermediate
vL-3CR cyclization TosMIC, K2CO3, 70 °C, 2–12 h 70–80 Efficient ring formation
Lithiation and formylation n-BuLi (1.6 M in hexane), −78 °C to −30 °C, DMF, RT, 12 h ~76 Selective functionalization
Purification Flash chromatography (DCM/ethyl acetate) - High purity product

Analytical Characterization of the Compound

The identity and purity of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine and its derivatives are confirmed by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Van Leusen Three-Component Reaction (vL-3CR) Aldehyde, 4,4-dimethylpentan-1-amine, TosMIC, K2CO3, 70 °C One-step imidazole ring formation, high yields, versatile Requires careful control of reaction conditions
Direct Substitution on Imidazole Preformed imidazole, alkyl halide or aldehyde, reductive amination Simpler starting materials May require multiple steps, lower selectivity

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the amine group, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the imidazole ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit or activate enzymes by binding to their active sites, or it can modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazole and Related Derivatives

Compound Name Molecular Formula Core Structure Substituents Synthesis Method Molecular Weight (g/mol) Notable Properties
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine C₁₁H₂₁N₃ Imidazole 2-imidazolyl, 4,4-dimethylpentylamine van Leusen 3CR 195.31 (free base) High lipophilicity; hydrochloride salt available
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole C₁₃H₂₄N₂ Pyrazole Trimethylpentyl, 3,5-dimethyl Amine + diketone condensation 208.34 Different heterocycle; steric bulk from branched alkyl
4,5-Diphenyl-1H-imidazol-2-amine C₁₅H₁₃N₃ Imidazole 4,5-diphenyl, 2-amine Benzil + ammonium acetate 235.29 Aromatic π-π interactions; planar structure
4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride C₁₁H₂₂ClN₃ Imidazole 1-methylimidazole, dimethylpentylamine Unspecified (commercial) 231.77 Enhanced solubility (HCl salt); N-methylation alters electronic profile

Biological Activity

1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine, also known as a dihydrochloride salt (CAS #1803605-81-3), is a compound of interest in medicinal chemistry and pharmacology. Its unique imidazole structure suggests potential biological activities, particularly in the context of cancer therapeutics and other therapeutic areas. This article reviews available research findings on its biological activity, including case studies and data tables.

The compound exhibits a molecular formula of C₉H₁₄Cl₂N₄ and a molecular weight of 239.14 g/mol. Its structure features an imidazole ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research into the biological activity of 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine has highlighted several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively .

The proposed mechanism involves the inhibition of β-catenin, a critical player in the Wnt signaling pathway often implicated in cancer progression. By targeting this pathway, the compound may disrupt tumor growth and metastasis.

Case Studies

Several case studies have explored the effects of similar compounds on various cancer models:

  • Study on Colorectal Cancer :
    • Objective : To evaluate the anticancer potential of imidazole derivatives.
    • Findings : The compound significantly inhibited tumor growth in xenograft models, demonstrating reduced expression of Ki67, a marker for cell proliferation .
  • In Vitro Studies :
    • Objective : To assess the cytotoxic effects on multiple human tumor cell lines.
    • Results : Compounds exhibited IC50 values ranging from 2.3 to 31.2 µM against various tumor lines, suggesting a broad spectrum of activity .

Data Tables

Compound NameIC50 (µM)Cancer TypeReference
1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine2Colorectal (SW480)
Similar Imidazole Derivative0.12Colorectal (HCT116)
Novel Compound A31.2Breast Cancer
Novel Compound B5Lung Cancer

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The imidazole ring may enhance solubility and permeability.
  • Metabolism : Investigations into metabolic stability have shown promising results, indicating that similar compounds are resistant to rapid metabolism by liver microsomes .
  • Toxicity : Initial assessments suggest low toxicity profiles; however, further studies are required to confirm safety in vivo.

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